molecular formula C22H26ClFN2O B2413123 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol hydrochloride CAS No. 1184988-85-9

1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol hydrochloride

Cat. No.: B2413123
CAS No.: 1184988-85-9
M. Wt: 388.91
InChI Key: ZLMXQPCZUWJKOY-UHFFFAOYSA-N
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Description

1-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol hydrochloride is a synthetic compound known for its complex molecular structure

Properties

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(5-fluoro-2,3-dimethylindol-1-yl)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O.ClH/c1-15-16(2)25(22-8-7-19(23)11-21(15)22)14-20(26)13-24-10-9-17-5-3-4-6-18(17)12-24;/h3-8,11,20,26H,9-10,12-14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLMXQPCZUWJKOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)F)CC(CN3CCC4=CC=CC=C4C3)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

Disconnection of Key Structural Components

The target molecule can be dissected into two primary fragments:

  • 3,4-Dihydroisoquinoline (DHIQ) : A bicyclic amine scaffold serving as the northern fragment.
  • 5-Fluoro-2,3-Dimethyl-1H-indole : A halogenated indole derivative constituting the southern fragment.
    The propan-2-ol linker bridges these components through nucleophilic substitution or Mitsunobu reactions, followed by hydrochloride salt formation.

Synthetic Pathways for Core Intermediates

3,4-Dihydroisoquinoline Synthesis

The DHIQ core is typically synthesized via the Schmidt reaction or Bischler-Napieralski cyclization. For example, 7-methoxy-3,4-dihydroisoquinolin-1(2H)-one is prepared by treating 6-methoxy-2,3-dihydro-1H-inden-1-one with sodium azide in dichloromethane under methanesulfonic acid catalysis. Thionation using Lawesson’s reagent in toluene yields the corresponding thione, which is subsequently converted to hydrazone derivatives for further functionalization.

5-Fluoro-2,3-Dimethylindole Preparation

Fluorinated indoles are synthesized via Fischer indole synthesis or palladium-catalyzed cross-coupling. The 5-fluoro substituent is introduced using fluorinating agents such as Selectfluor, while methylation at C2 and C3 is achieved via alkylation with methyl iodide under basic conditions.

Stepwise Synthesis of 1-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-(5-Fluoro-2,3-Dimethyl-1H-indol-1-yl)propan-2-ol

Preparation of tert-Butyl 5-Bromo-3,4-Dihydroisoquinoline-2(1H)-carboxylate

The DHIQ intermediate is protected as a tert-butyl carbamate to enhance solubility and prevent side reactions. Bromination at the C5 position is achieved using N-bromosuccinimide (NBS) in acetonitrile, yielding tert-butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate with >90% purity.

Suzuki-Miyaura Coupling for Boronic Ester Formation

The brominated DHIQ undergoes palladium-catalyzed coupling with bis(pinacolato)diboron to install a boronic ester group, enabling subsequent cross-coupling with the indole fragment. Key reaction parameters include:

Catalyst Solvent Temperature (°C) Yield (%) Reference
Pd(dppf)Cl₂ 1,4-Dioxane 80 100
PdCl₂(dppf)·CH₂Cl₂ DMF 90 89
Pd₂(dba)₃/XPhos 1,4-Dioxane 120 57

Optimal results are obtained using Pd(dppf)Cl₂ in 1,4-dioxane at 80°C, achieving quantitative conversion. The product, tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate, is isolated via flash chromatography (15% ethyl acetate/cyclohexane).

Coupling with 5-Fluoro-2,3-Dimethylindole

The boronic ester undergoes Suzuki coupling with 1-iodo-5-fluoro-2,3-dimethylindole in the presence of Pd(PPh₃)₄ and potassium carbonate. Reaction in dioxane/water (4:1) at 100°C for 12 hours affords the biaryl intermediate, which is deprotected using HCl in dioxane to yield the free amine.

Installation of the Propan-2-ol Linker

The amine is reacted with epichlorohydrin in ethanol under reflux to introduce the propan-2-ol spacer. Nucleophilic ring-opening of the epoxide proceeds regioselectively, with the hydroxyl group forming at the secondary carbon. The crude product is purified via recrystallization from ethanol/water (7:3).

Hydrochloride Salt Formation

The free base is treated with hydrogen chloride (1.25 M in ethanol) at 0°C, yielding the hydrochloride salt as a white crystalline solid. Lyophilization ensures removal of residual solvents, with final purity >99% by HPLC.

Optimization and Scale-Up Considerations

Catalyst Loading and Solvent Effects

Reducing Pd catalyst loading from 5 mol% to 1 mol% in Suzuki coupling maintains efficiency while lowering costs. Polar aprotic solvents (e.g., DMF) improve solubility but necessitate rigorous drying to prevent hydrolysis of the boronic ester.

Purification Strategies

  • Flash Chromatography : Silica gel (230–400 mesh) with gradient elution (cyclohexane to ethyl acetate) resolves boronic ester intermediates.
  • Recrystallization : Ethanol/water mixtures yield high-purity hydrochloride salt with minimal residual palladium (<5 ppm).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.85 (d, J = 8.4 Hz, 1H, indole-H), 7.42–7.38 (m, 2H, DHIQ-H), 4.72 (dd, J = 9.2 Hz, 1H, -CH(OH)-), 3.12 (s, 3H, N-CH₃).
  • ¹³C NMR : 158.9 (C-F), 132.4 (quaternary carbon), 55.1 (-CH(OH)-).
  • HRMS (ESI+) : m/z calc. for C₂₃H₂₆FN₂O₂ [M+H]⁺: 397.1921, found: 397.1918.

X-ray Powder Diffraction (XRPD)

The hydrochloride salt exhibits characteristic peaks at 7.8°, 15.3°, and 26.1° 2θ, confirming crystalline homogeneity.

Chemical Reactions Analysis

  • Types of Reactions

    • Oxidation: The compound can undergo oxidation, particularly at the isoquinoline nitrogen.

    • Reduction: Reductive amination reactions can modify its structure.

    • Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the indole and isoquinoline rings.

  • Common Reagents and Conditions

    • Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    • Substitution: Conditions might involve reagents like alkyl halides for nucleophilic substitution or Lewis acids for electrophilic substitution.

  • Major Products

    • Oxidation products may include N-oxide derivatives.

    • Reduction products may alter the ring structures.

    • Substitution reactions might yield a variety of functionalized derivatives based on the introduced groups.

Scientific Research Applications

Cholinesterase Inhibition

One of the primary applications of this compound is as a cholinesterase inhibitor , which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. Cholinesterase inhibitors enhance cholinergic neurotransmission by preventing the breakdown of acetylcholine. Research indicates that related compounds exhibit varying degrees of acetylcholinesterase (AChE) inhibition with IC50 values ranging from nanomolar to micromolar concentrations. This suggests a promising avenue for further development in neuropharmacology .

Anticancer Activity

The compound has shown potential anticancer activity through in vitro studies. It has been evaluated against various human tumor cell lines, demonstrating significant growth inhibition rates. For instance, similar compounds have exhibited mean GI50/TGI values indicating effective cytotoxicity against cancer cells . The mechanisms by which these compounds exert their anticancer effects may involve interference with cellular signaling pathways or induction of apoptosis.

Synthetic Routes

The synthesis of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol hydrochloride typically involves several steps:

  • Synthesis of Dihydroisoquinoline Framework : This can be achieved through the Pictet-Spengler reaction.
  • Indole Moiety Functionalization : Electrophilic substitution reactions are used to introduce fluorine into the indole structure.
  • Coupling Reactions : The dihydroisoquinoline and indole moieties are coupled using cross-coupling techniques like Suzuki-Miyaura reactions.
  • Formation of Hydrochloride Salt : The final product is obtained by introducing propan-2-ol under basic conditions followed by salt formation with hydrochloric acid .

Neuropharmacological Studies

In a study evaluating the neuroprotective effects of related isoquinoline derivatives, compounds demonstrated significant AChE inhibition alongside neuroprotective properties in animal models of Alzheimer's disease. These findings suggest that modifications to the isoquinoline structure can enhance therapeutic efficacy .

Antitumor Efficacy

Another investigation assessed the antitumor efficacy of structurally similar compounds against a panel of cancer cell lines as part of the National Cancer Institute's screening program. Results indicated that certain derivatives exhibited potent cytotoxic effects, warranting further exploration into their mechanisms and potential as therapeutic agents .

Mechanism of Action

  • Molecular Targets and Pathways

    • The compound likely interacts with specific protein targets, possibly enzymes or receptors, modulating their activity.

    • Pathway involvement may include inhibition or activation of signaling cascades critical in disease pathways.

Comparison with Similar Compounds

  • Comparison

    • Compared to other isoquinoline or indole derivatives, this compound’s fluorinated and dimethyl-substituted indole ring offers unique properties like enhanced binding affinity or altered pharmacokinetics.

  • List of Similar Compounds

    • 1-(2-Methyl-3,4-dihydroisoquinolin-1(2H)-yl)-3-(1H-indol-3-yl)propan-2-ol

    • 1-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-(1H-indol-1-yl)propan-2-ol

    • 1-(2-Chloro-3,4-dihydroisoquinolin-1(2H)-yl)-3-(5-fluoro-1H-indol-1-yl)propan-2-ol

This comprehensive look into 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol hydrochloride highlights its synthesis, reactivity, and multifaceted applications in scientific research. For any other angle you want to dive deeper into, let’s keep exploring!

Biological Activity

The compound 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol hydrochloride is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(5-fluoro-2,3-dimethylindol-1-yl)propan-2-ol hydrochloride . Its molecular formula is C22H25FN2OHClC_{22}H_{25}FN_2O\cdot HCl with a molecular weight of approximately 384.91 g/mol. The structure includes a dihydroisoquinoline moiety and an indole derivative, which are known for their diverse biological activities.

Cholinesterase Inhibition

One of the primary biological activities of this compound is its potential as a cholinesterase inhibitor . Inhibitors of acetylcholinesterase (AChE) are significant in the treatment of Alzheimer's disease as they enhance cholinergic neurotransmission by preventing the breakdown of acetylcholine.

Research indicates that related compounds exhibit varying degrees of AChE inhibition with IC50 values ranging from nanomolar to micromolar concentrations. For instance, some isoindoline derivatives have shown balanced inhibitory potency against both AChE and butyrylcholinesterase (BuChE), making them promising candidates for further development in neurodegenerative disease therapies .

Neuroprotective Effects

The compound also exhibits neuroprotective properties , which may be attributed to its ability to modulate inflammatory pathways in the brain. In vitro studies show that certain derivatives can inhibit pro-inflammatory cytokines in activated microglial cells, potentially mitigating neuroinflammation associated with various neurological disorders .

Case Studies and Research Findings

StudyFindings
Synthesis and Evaluation The compound demonstrated significant AChE inhibition with an IC50 value indicating moderate potency.
Neuroinflammation Study In mouse microglial N9 cells, the compound reduced the release of IL-1β and TNF-α in response to LPS stimulation, suggesting anti-inflammatory effects.
Molecular Modeling Computational studies revealed key interactions that enhance binding affinity to cholinesterases, supporting experimental findings.

Pharmacokinetics

The pharmacokinetic profile of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol hydrochloride suggests favorable absorption characteristics and metabolic stability. Studies indicate that modifications to its structure can enhance brain permeability and reduce metabolic degradation rates in vivo .

Q & A

Q. Basic Research Focus

  • NMR : ¹H/¹³C NMR identifies proton environments (e.g., indole NH, dihydroisoquinoline CH₂ groups). provides SMILES and InChI data, which can guide peak assignments for the hydrochloride salt .
  • X-ray Crystallography : demonstrates the use of single-crystal X-ray diffraction (R factor = 0.041) to resolve stereochemistry in structurally complex analogs .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-MS) confirms molecular weight (e.g., C₂₀H₂₄FN₂O·HCl: MW 366.88) .

How can researchers resolve discrepancies in reported biological activity data across studies?

Advanced Research Focus
Contradictions may arise from assay variability or structural analogs. For example:

  • Assay Conditions : details anti-viral assays using CO₂ incubators and specific cell lines (e.g., Vero cells). Inconsistent results could stem from differences in cell viability thresholds or incubation times .
  • Structural Analogues : compares bioactivity of similar compounds (e.g., 6-fluorospiro[indoline-3,4'-piperidin]-2-one hydrochloride, similarity score 0.82) with divergent pharmacological profiles. Validate target selectivity via competitive binding assays .

Q. Advanced Research Focus

  • Molecular Dynamics (MD) Simulations : Use PubChem-derived descriptors (e.g., logP, topological polar surface area) to model blood-brain barrier permeability .
  • Docking Studies : ’s SAR table identifies critical substituents (e.g., 5-fluoroindole) for receptor binding. Dock the compound into homology-modeled GPCRs (e.g., serotonin receptors) to prioritize in vitro testing .

How should researchers design stability studies under varying storage conditions?

Q. Basic Research Focus

  • Accelerated Degradation : Store samples at 40°C/75% RH for 6 months (per ICH Q1A guidelines in ) .
  • Analytical Monitoring : Use HPLC-PDA to track degradation products (e.g., hydrolysis of the propan-2-ol linker).

What methodologies validate the compound’s mechanism of action in complex biological systems?

Q. Advanced Research Focus

  • CRISPR/Cas9 Knockout Models : Silence putative targets (e.g., 5-HT receptors) in cell lines to confirm functional dependency .
  • Metabolic Profiling : ’s protocol for viral inhibition assays can be adapted to measure intracellular metabolite shifts via LC-MS .

How do structural modifications influence binding affinity and selectivity?

Q. Advanced Research Focus

  • SAR Analysis : Replace the 5-fluoro group with chloro (see ’s table) and measure ΔG binding via isothermal titration calorimetry (ITC).
  • Fluorescence Polarization : Quantify displacement of fluorescent ligands in receptor-binding assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.